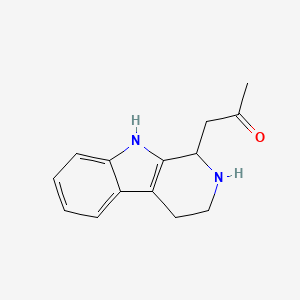![molecular formula C16H25NO4 B13543646 8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound with a molecular weight of 295.38 g/mol . It is characterized by its unique dispiro structure, which consists of two spiro-connected cycloalkane rings. The compound is often used in organic synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate . The reaction conditions usually involve mild bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Oxidation and Reduction:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for deprotecting the Boc group.
Solvents: Dichloromethane and other non-polar solvents are often used in the synthesis and reactions involving this compound.
Major Products Formed
The major products formed from the reactions of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid include the free amine after deprotection and various substituted derivatives depending on the specific reactions performed.
Wissenschaftliche Forschungsanwendungen
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its stability and reactivity.
Biological Studies: It is employed in studies involving enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid primarily involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis . Upon deprotection, the free amine can then engage in various biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- 8-[({[(tert-butoxy)carbonyl]amino}({[(tert-butoxy)carbonyl]imino})methyl)amino]octanoic acid
Uniqueness
8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is unique due to its dispiro structure, which imparts specific steric and electronic properties. This makes it particularly useful in synthetic applications where such characteristics are desired.
Eigenschaften
Molekularformel |
C16H25NO4 |
|---|---|
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]dispiro[3.1.36.14]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-11-6-16(7-11)8-15(9-16)4-10(5-15)12(18)19/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
KFROAIPTLDELOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC3(C2)CC(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)

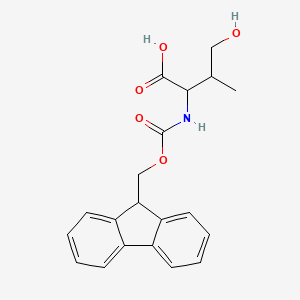
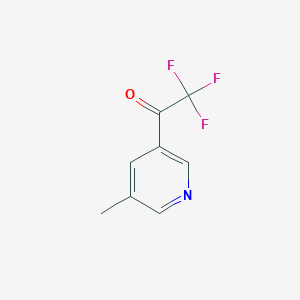
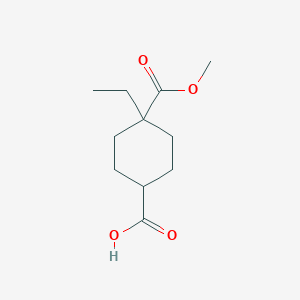
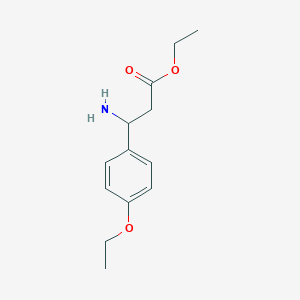
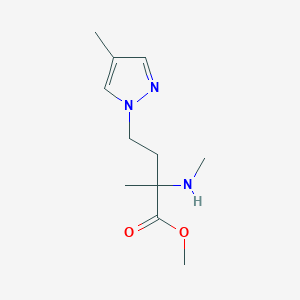
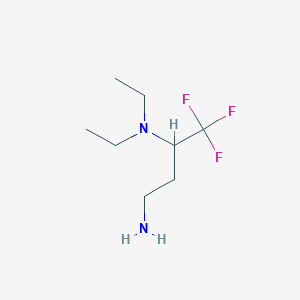
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
